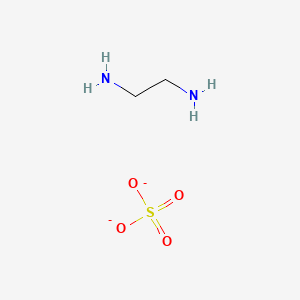
Ethane-1,2-diamine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane-1,2-diamine sulfate, also known as ethylenediamine sulfate, is an organic compound with the formula (C₂H₈N₂)₂SO₄. It is a colorless, hygroscopic solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethane-1,2-diamine sulfate can be synthesized by reacting ethane-1,2-diamine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfate salt. The general reaction is as follows: [ \text{2 C}_2\text{H}_8\text{N}_2 + \text{H}_2\text{SO}_4 \rightarrow (\text{C}_2\text{H}_8\text{N}_2)_2\text{SO}_4 ]
Industrial Production Methods
In industrial settings, this compound is produced by continuously feeding ethane-1,2-diamine and sulfuric acid into a reactor. The reaction mixture is then cooled and crystallized to obtain the pure sulfate salt. The product is filtered, washed, and dried to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethane-1,2-diamine sulfate undergoes various chemical reactions, including:
Oxidation: Ethane-1,2-diamine can be oxidized to form ethylenediamine-N,N’-dioxide.
Reduction: It can be reduced to form ethane-1,2-diamine.
Substitution: Ethane-1,2-diamine can undergo substitution reactions with halides to form N-substituted ethane-1,2-diamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halides like methyl iodide (CH₃I) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ethylenediamine-N,N’-dioxide.
Reduction: Ethane-1,2-diamine.
Substitution: N-substituted ethane-1,2-diamine derivatives.
Aplicaciones Científicas De Investigación
Ethane-1,2-diamine sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
Ethane-1,2-diamine sulfate exerts its effects through its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This chelation process can stabilize metal ions in various oxidation states, making this compound useful in catalysis and other chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminopropane: Similar to ethane-1,2-diamine but with an additional methyl group.
1,3-Diaminopropane: Contains an additional carbon atom in the chain.
Ethylenediaminetetraacetic acid (EDTA): A more complex chelating agent with four nitrogen atoms and two carboxyl groups.
Uniqueness
Ethane-1,2-diamine sulfate is unique due to its simple structure and high solubility in water. Unlike more complex chelating agents like EDTA, this compound is easier to synthesize and handle, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C2H8N2O4S-2 |
|---|---|
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;sulfate |
InChI |
InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4)/p-2 |
Clave InChI |
BNZCDZDLTIHJAC-UHFFFAOYSA-L |
SMILES canónico |
C(CN)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
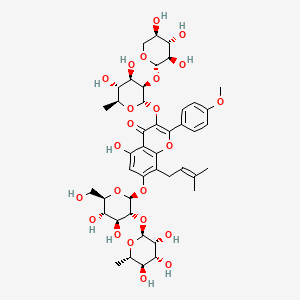
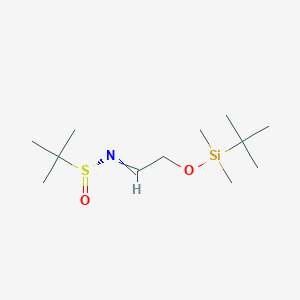
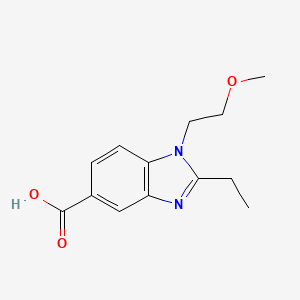
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)

![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)
![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)
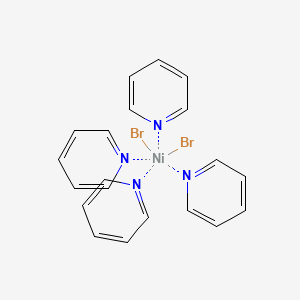
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13910233.png)
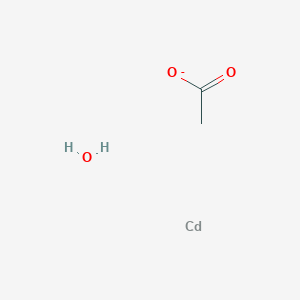
![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
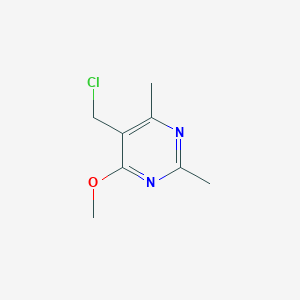
![Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13910258.png)
